[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
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Overview
Description
[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride: is a chemical compound with the molecular formula C7H12ClF2NO and a molecular weight of 199.63 g/mol . This compound is characterized by its bicyclic structure, which includes a difluoromethyl group and an azabicyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride typically involves the following steps:
Formation of the Azabicyclohexane Ring: This can be achieved through a [2 + 2] cycloaddition reaction, where a difluoromethyl group is introduced to form the bicyclic structure.
Introduction of the Methanol Group: The methanol group is then added to the azabicyclohexane ring through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted azabicyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications .
- Evaluated for its pharmacological properties .
Industry:
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The difluoromethyl group and the azabicyclohexane ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride: Similar structure but with an oxygen atom in place of the nitrogen atom.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Contains a piperazine ring and is used in medicinal chemistry.
Uniqueness:
- The presence of the difluoromethyl group and the azabicyclohexane ring makes [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride unique in its chemical reactivity and biological activity .
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility .
Properties
CAS No. |
2825006-17-3 |
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Molecular Formula |
C7H12ClF2NO |
Molecular Weight |
199.62 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-5(9)6-1-7(2-6,4-11)10-3-6;/h5,10-11H,1-4H2;1H |
InChI Key |
REJAVKDYXUFOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(F)F.Cl |
Origin of Product |
United States |
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